7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride
Description
7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole hydrochloride is a heterocyclic aromatic amine (HAA) derivative featuring a partially saturated pyridoindole core. Key structural attributes include:
- Substituents: Chloro (C7), fluoro (C6), and methyl (C5) groups, which modulate electronic properties and steric interactions.
- Hydrochloride salt: Enhances solubility and stability for pharmacological applications.
Properties
IUPAC Name |
7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2.ClH/c1-16-10-4-5-15-6-8(10)7-2-3-9(13)11(14)12(7)16;/h2-3,15H,4-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFCJSXHLYTEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C(=C(C=C3)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride typically involves multi-step organic reactions. One common approach includes:
Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Halogenation: Introduction of the chlorine and fluorine atoms is achieved through halogenation reactions. For instance, chlorination can be performed using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while fluorination might involve reagents like diethylaminosulfur trifluoride (DAST).
Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Cyclization: The final step involves cyclization to form the tetrahydropyrido[4,3-b]indole structure, which can be facilitated by acidic or basic conditions depending on the specific reaction pathway.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for halogenation and methylation steps, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Amino or thio-substituted indole derivatives
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole; hydrochloride exhibit significant antiviral properties. For instance:
- Mechanism of Action : These compounds inhibit viral replication and entry into host cells. They have shown efficacy against various viruses such as adenovirus and rotavirus by significantly reducing viral load in infected models .
Antiparasitic Properties
The compound has been investigated for its antiparasitic effects, particularly against Toxoplasma gondii:
- Efficacy : In vitro studies demonstrated a significant reduction in cyst counts of Toxoplasma gondii when treated with similar pyrido[4,3-b]indole derivatives .
Cancer Research
Research has pointed towards the potential of this compound in cancer therapy:
- Mechanism : The compound acts as a modulator of specific signaling pathways involved in cell proliferation and apoptosis. It has been reported to enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole; hydrochloride. Variations in substituents can significantly affect biological activity:
- Key Modifications : Substituting different halogens or alkyl groups at specific positions on the indole ring has been shown to enhance potency against various targets .
Case Studies
Several case studies highlight the effectiveness of this compound class:
- Study on Antiviral Effects :
- A study investigated the antiviral effects of related compounds against rotavirus and adenovirus. The results indicated a promising therapeutic index for these compounds in treating viral infections.
- Antiparasitic Efficacy :
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride would depend on its specific biological target. Generally, indole derivatives interact with various molecular targets such as enzymes, receptors, and DNA. The presence of chlorine and fluorine atoms might enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural and functional differences between the target compound and related pyridoindole derivatives:
Pharmacological and Toxicological Profiles
- Halogen substituents (Cl, F) may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
- Trp-P-1/Trp-P-2: Classified as Group 2B carcinogens (IARC); mutagenic in Salmonella/microsome assays due to metabolic activation to hydroxylamine derivatives .
Metabolic Pathways
- Target Compound : Likely undergoes hepatic Phase I oxidation (via CYP450) and Phase II glucuronidation, similar to AαC . Fluorine substitution may slow metabolic clearance.
- HAAs (Trp-P-1, AαC): Metabolized to hydroxylamines (e.g., HONH-AαC) by CYP1A2, forming DNA adducts that drive carcinogenicity .
Key Research Findings
Mutagenicity: The target compound’s reduced aromaticity and lack of amino groups (vs. Trp-P-1/Trp-P-2) suggest lower mutagenic risk. However, halogenation requires further Ames testing .
Therapeutic Potential: Bachurin’s derivatives demonstrate that tetrahydropyridoindoles can achieve dual inhibition of AChE (IC₅₀: 12 nM) and 5-HT6 receptors (Ki: 8 nM), highlighting the scaffold’s versatility .
Analytical Detection :
- HPLC-ESI-MS/MS methods (as used for Trp-P-1/Trp-P-2) are applicable for quantifying the target compound in biological matrices .
Biological Activity
7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of chlorine and fluorine atoms enhances its pharmacological properties by improving lipophilicity and binding affinity to biological targets.
Structural Formula
Anticancer Activity
Research indicates that compounds similar to 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of tetrahydropyridoindole can inhibit cell proliferation in various cancer cell lines.
- IC50 values for related compounds have been reported in the low micromolar range (0.08–12.07 mM), indicating potent activity against tumor cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (mM) |
|---|---|---|
| Compound A | HCT-116 | 3.18 |
| Compound B | MCF-7 | 4.63 |
| Compound C | A549 | 2.28 |
Anti-inflammatory Effects
Studies have demonstrated that the compound can modulate inflammatory pathways:
- It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro.
- In vivo models indicate a reduction in microglial activation in response to inflammatory stimuli .
Antimicrobial Activity
Preliminary studies suggest that 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole may possess antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been evaluated.
- For example, related compounds have shown MIC values as low as 0.125 mg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.125 |
| Compound E | E. coli | 8 |
The mechanism by which 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole exerts its biological effects is likely multifaceted:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Targeting Kinase Pathways : Some derivatives act as inhibitors of p38 MAPK pathways involved in inflammation and cancer progression .
Case Study 1: Anticancer Efficacy
A study involving the evaluation of a series of tetrahydropyridoindole derivatives highlighted their efficacy against breast cancer cell lines. The most potent compound demonstrated an IC50 value of 0.08 mM and was found to induce apoptosis through the modulation of Bcl-2 and Bax expression levels .
Case Study 2: Anti-inflammatory Activity
In a murine model of neuroinflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples compared to control groups .
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole hydrochloride?
The synthesis typically involves multi-step reactions starting with substituted indole precursors. For example, CuI-catalyzed click chemistry in PEG-400/DMF solvent systems has been used for analogous triazole-linked indole derivatives, achieving 42% yield after column chromatography (70:30 EtOAc/hexane) . Brominated analogs of pyrido-indole systems are synthesized via nucleophilic substitution and cyclization, which could be adapted for chloro-fluoro substitutions . Key intermediates may require halogenation (e.g., fluorine introduction via electrophilic substitution) and subsequent cyclization under acidic conditions.
Q. How can researchers confirm the structural integrity and purity of this compound?
Structural validation relies on 1H NMR, 13C NMR, and 19F NMR to confirm substitution patterns and ring saturation, as demonstrated for similar indole derivatives . High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are critical for verifying molecular weight and monitoring reaction progress. For hydrochloride salts, chloride ion testing (e.g., silver nitrate precipitation) and loss on drying (≤5.0 mg/g at 105°C) ensure stoichiometric integrity, as outlined in pharmacopeial guidelines .
Q. What are the key physicochemical properties (e.g., LogP, solubility) critical for experimental design?
Pyrido-indole hydrochlorides exhibit moderate lipophilicity (e.g., LogP ~2.1 for a brominated analog), influencing solvent selection for reactions and bioavailability studies . Solubility in polar aprotic solvents (DMF, DMSO) is typical, while aqueous solubility depends on pH due to the hydrochloride counterion. Thermal stability can be assessed via melting point analysis (e.g., 199–201°C for structurally related indoles) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
reports a 42% yield for a triazole-indole synthesis using CuI catalysis. Optimization strategies include:
- Screening alternative catalysts (e.g., CuAAC for azide-alkyne cycloaddition).
- Adjusting solvent polarity (e.g., PEG-400 vs. THF) to stabilize intermediates.
- Employing Design of Experiments (DOE) to evaluate temperature, stoichiometry, and reaction time.
- Purification via gradient column chromatography or recrystallization to minimize by-products .
Q. What computational methods are suitable for predicting the compound’s binding affinity in biological targets?
- Molecular docking using 3D structures derived from InChI keys (e.g., ZIXPMUOPYURNOC-UHFFFAOYSA-N for related chloro-fluoro indoles) can model interactions with receptors .
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- QSAR models based on indole derivatives (e.g., substituent effects on LogP) guide pharmacophore design .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- 2D NMR techniques (HSQC, HMBC) resolve overlapping signals in complex heterocycles.
- Compare 19F NMR shifts with literature values (e.g., -120 to -130 ppm for fluorine in similar indoles) to validate substitution positions .
- Dynamic NMR may detect tautomerism or conformational flexibility causing peak splitting.
- HRMS fragmentation patterns differentiate isomeric by-products .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile functional groups.
- HPLC-MS monitors decomposition products in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4).
- Thermogravimetric analysis (TGA) evaluates hygroscopicity and thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
